Quadrosilan

描述

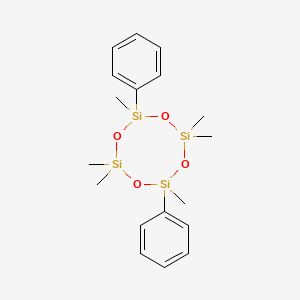

Structure

3D Structure

属性

IUPAC Name |

2,2,4,6,6,8-hexamethyl-4,8-diphenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O4Si4/c1-23(2)19-25(5,17-13-9-7-10-14-17)21-24(3,4)22-26(6,20-23)18-15-11-8-12-16-18/h7-16H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTQZMPQJXABFNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(O[Si](O[Si](O[Si](O1)(C)C2=CC=CC=C2)(C)C)(C)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O4Si4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3063546, DTXSID601015701 | |

| Record name | Cyclotetrasiloxane, 2,2,4,6,6,8-hexamethyl-4,8-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quadrosilan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601015701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4657-20-9, 30026-85-8, 33204-76-1, 33204-77-2 | |

| Record name | 2,2,4,6,6,8-Hexamethyl-4,8-diphenylcyclotetrasiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4657-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Diphenylhexamethylcyclotetrasiloxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004657209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclotetrasiloxane, hexamethyldiphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030026858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quadrosilan [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033204761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,4,6,6,8-Hexamethyl-4,8-diphenylcyclotetrasiloxane, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033204772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclotetrasiloxane, 2,2,4,6,6,8-hexamethyl-4,8-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclotetrasiloxane, 2,2,4,6,6,8-hexamethyl-4,8-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quadrosilan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601015701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quadrosilan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.718 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUADROSILAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5KT601WPM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,2,4,6,6,8-HEXAMETHYL-4,8-DIPHENYLCYCLOTETRASILOXANE, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7L9AC9Z6E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Quadrosilan: A Technical Deep Dive into its Mechanism as a Nonsteroidal Estrogen

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Quadrosilan is an organosilicon compound recognized for its potent estrogenic and antigonadotropic activities.[1][2] Historically, it has been employed as a therapeutic agent for prostate cancer, a disease state often dependent on androgen signaling. By acting as an estrogen, this compound leverages the intricate hormonal feedback loops that govern reproductive physiology to indirectly suppress androgen production, thereby inhibiting the growth of hormone-sensitive prostate tumors. Understanding the precise molecular interactions and signaling cascades initiated by this compound is crucial for optimizing its therapeutic use and for the development of novel nonsteroidal estrogens.

Molecular Interaction with Estrogen Receptors

The primary mechanism of action for this compound, as with other estrogens, is its interaction with estrogen receptors (ERs). There are two main subtypes of nuclear estrogen receptors, ERα and ERβ, which function as ligand-activated transcription factors.

While direct quantitative binding data for this compound is not available in the reviewed literature, studies on the structurally related cyclosiloxane, Octamethylcyclotetrasiloxane (D4), provide significant insights. D4 has been shown to exhibit weak estrogenic activity mediated through ERα.[3] In in vitro competitive binding assays, D4 competed with radiolabeled estradiol for binding to ERα, but not to ERβ. This suggests a degree of selectivity for the ERα isoform. Given the structural similarities, it is highly probable that this compound also preferentially binds to and activates ERα.

Table 1: Inferred Estrogen Receptor Binding Profile of this compound

| Receptor Subtype | Binding Affinity (Inferred) | Activity (Inferred) |

|---|---|---|

| Estrogen Receptor α (ERα) | Moderate to High | Agonist |

| Estrogen Receptor β (ERβ) | Low to Negligible | Likely inactive or weakly active |

Note: This data is inferred from studies on the analogous compound Octamethylcyclotetrasiloxane (D4) due to the absence of specific binding data for this compound in the public domain.

Upon binding, this compound likely induces a conformational change in ERα, leading to its dimerization and translocation to the nucleus. Within the nucleus, the this compound-ERα complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.

Antigonadotropic Mechanism of Action

A key therapeutic effect of this compound in the context of prostate cancer is its antigonadotropic activity. By acting as a potent estrogen, this compound exerts negative feedback on the hypothalamic-pituitary-gonadal (HPG) axis.

Logical Flow of Antigonadotropic Action

Caption: Negative feedback loop initiated by this compound on the HPG axis.

Studies have demonstrated that administration of 2,6-cis-diphenylhexamethylcyclotetrasiloxane leads to a significant reduction in serum levels of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[2] This is achieved through the following proposed steps:

-

Hypothalamic Inhibition: this compound, acting as an estrogen, signals to the hypothalamus to reduce the pulsatile release of Gonadotropin-Releasing Hormone (GnRH).

-

Pituitary Inhibition: The reduced GnRH stimulation of the anterior pituitary, coupled with the direct inhibitory effects of estrogen on gonadotroph cells, leads to a decrease in the synthesis and secretion of LH and FSH.

-

Reduced Androgen Production: LH is the primary stimulus for testosterone production by the Leydig cells in the testes. The significant decrease in circulating LH levels results in a sharp decline in testosterone synthesis.

-

Inhibition of Prostate Cancer Growth: Since the majority of prostate cancers are androgen-dependent, the reduction in testosterone levels deprives the cancer cells of their primary growth stimulus, leading to tumor regression and control of disease progression.

Table 2: Effects of this compound on Gonadotropin Levels

| Hormone | Effect |

|---|---|

| Luteinizing Hormone (LH) | Decreased |

| Follicle-Stimulating Hormone (FSH) | Decreased |

Source: Inferred from studies on 2,6-cis-diphenylhexamethylcyclotetrasiloxane.[2]

Downstream Signaling Pathways and Gene Regulation

The activation of ERα by this compound initiates a cascade of intracellular signaling events that ultimately alter gene expression. While specific gene expression profiles following this compound treatment are not detailed in the available literature, the general mechanism of estrogenic action through ERα allows for the postulation of the key signaling pathways involved.

Signaling Pathway of this compound via ERα

Caption: Cellular mechanism of this compound-mediated gene regulation.

Upon binding to ERα in the cytoplasm, this compound induces the dissociation of heat shock proteins, leading to receptor dimerization and translocation into the nucleus. The this compound-ERα dimer then binds to EREs on target genes. This binding event recruits a complex of co-activator or co-repressor proteins, which ultimately leads to the activation or repression of gene transcription. The specific genes regulated by this complex would be responsible for the observed physiological effects, including the antigonadotropic actions and any direct effects on prostate cancer cells.

Experimental Protocols

Detailed experimental protocols for the study of this compound are not extensively published. However, standard methodologies for assessing the mechanism of action of nonsteroidal estrogens can be applied.

Estrogen Receptor Binding Assay (Competitive Binding)

This assay is designed to determine the binding affinity of a test compound for the estrogen receptor.

Workflow for Competitive ER Binding Assay

Caption: General workflow for a competitive estrogen receptor binding assay.

-

Receptor Preparation: Isolate estrogen receptors (ERα and ERβ) from a suitable source, such as recombinant protein expression systems or tissue homogenates (e.g., rat uterine cytosol).

-

Ligand Preparation: Prepare a stock solution of radiolabeled estradiol (e.g., [³H]-estradiol) and a series of dilutions of unlabeled this compound.

-

Incubation: In a multi-well plate, incubate a fixed concentration of the ER preparation and radiolabeled estradiol with the varying concentrations of this compound. Include control wells with no competitor and wells with a known non-binder.

-

Separation: After incubation to reach equilibrium, separate the receptor-bound radioligand from the free radioligand. This can be achieved by methods such as vacuum filtration through glass fiber filters.

-

Quantification: Measure the radioactivity of the filter-bound receptor-ligand complexes using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of radiolabeled estradiol binding against the concentration of this compound. From this curve, the half-maximal inhibitory concentration (IC50) can be determined, which is a measure of the binding affinity of this compound.

Antigonadotropic Activity Assay (In Vivo)

This protocol outlines a general method to assess the effect of a compound on gonadotropin levels in a male rodent model.

-

Animal Model: Use adult male rats.

-

Treatment: Administer this compound orally at various doses for a specified period (e.g., 7 days). Include a vehicle control group.

-

Blood Sampling: At the end of the treatment period, collect blood samples.

-

Hormone Analysis: Measure serum concentrations of LH and FSH using specific radioimmunoassays (RIAs) or enzyme-linked immunosorbent assays (ELISAs).

-

Data Analysis: Compare the mean hormone levels between the treatment groups and the control group to determine the effect of this compound on gonadotropin secretion.

Conclusion

This compound operates as a potent nonsteroidal estrogen, with its primary mechanism of action revolving around its interaction with estrogen receptor alpha. This interaction initiates a cascade of events, most notably the suppression of the hypothalamic-pituitary-gonadal axis, leading to a significant reduction in testosterone production. This antigonadotropic effect is the cornerstone of its therapeutic utility in androgen-dependent prostate cancer. While direct quantitative data on its receptor binding and downstream gene regulation are limited, the available evidence and parallels with related compounds provide a robust framework for understanding its molecular mechanism. Further research to elucidate the specific binding kinetics and the full spectrum of gene expression changes induced by this compound would provide a more complete picture and could pave the way for the development of next-generation nonsteroidal estrogens with improved therapeutic profiles.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The antigonadotropic activity of an organosiloxane in the male rat: 2,6-cis-diphenylhexamethylcyc otetrasiloxane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Probing the human estrogen receptor-α binding requirements for phenolic mono- and di-hydroxyl compounds: A combined synthesis, binding and docking study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Estrogen Receptor Binding Affinity of Quadrosilan

Disclaimer: This document provides a comprehensive overview of the expected estrogen receptor binding affinity and associated signaling pathways of the synthetic nonsteroidal estrogen, Quadrosilan (also known as Cisobitan or KABI-1774). It is important to note that despite extensive literature searches, specific quantitative binding affinity data (such as Kᵢ, IC₅₀, or Kₑ) for this compound's interaction with estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) are not available in the public domain. Consequently, the information presented herein is based on the known characteristics of this compound as a nonsteroidal estrogen, data from similar organosilicon compounds, and established principles of estrogen receptor pharmacology. The experimental protocols described are generalized methods standardly used in the field for such determinations.

Introduction to this compound

This compound, chemically known as cis-2,6-diphenylhexamethylcyclotetrasiloxane, is a synthetic, nonsteroidal estrogen developed in the 1970s. As an organosilicon compound, its structure is distinct from endogenous steroidal estrogens like estradiol. It has been used as an antigonadotropic agent in the treatment of prostate cancer. Its clinical effects, such as feminization and gynecomastia in male patients, are indicative of its potent estrogenic activity, which is reported to be comparable to that of estradiol. This activity is mediated through its interaction with estrogen receptors.

Estrogen Receptors: An Overview

Estrogen receptors (ERs) are a group of proteins found inside cells that are activated by the hormone estrogen. There are two main types of estrogen receptors: estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). These receptors are ligand-activated transcription factors; upon binding to an estrogenic compound, they undergo a conformational change, dimerize, and translocate to the nucleus where they bind to specific DNA sequences called estrogen response elements (EREs). This interaction modulates the transcription of target genes, leading to a wide range of physiological effects. Nonsteroidal estrogens, like this compound, mimic the action of endogenous estrogens by binding to and activating these receptors.

Expected Estrogen Receptor Binding Affinity of this compound

While specific quantitative data for this compound is unavailable, its known potent estrogenic effects suggest a high binding affinity for both ERα and ERβ. For context, the binding affinities of other nonsteroidal estrogens and a related organosilicon compound are presented below. It is plausible that this compound's affinity would be in a similar range to other potent nonsteroidal estrogens.

Table 1: Illustrative Estrogen Receptor Binding Affinities of Various Compounds

| Compound | Type | ERα Binding Affinity (Relative to Estradiol) | ERβ Binding Affinity (Relative to Estradiol) |

| Estradiol | Endogenous Steroid | 100% | 100% |

| Diethylstilbestrol (DES) | Synthetic Nonsteroidal Estrogen | ~150-200% | ~150-200% |

| Genistein | Phytoestrogen | ~5% | ~30% |

| Octamethylcyclotetrasiloxane (D4) | Organosilicon | Weak, competitive binding | No significant binding |

| This compound | Synthetic Nonsteroidal Estrogen | Data Not Available | Data Not Available |

Note: The values presented are for illustrative purposes to provide context and are compiled from various sources. The lack of data for this compound is explicitly noted.

Detailed Methodologies for Determining Estrogen Receptor Binding Affinity

The following are detailed descriptions of standard experimental protocols used to determine the binding affinity of a compound like this compound to estrogen receptors.

This is a classic and widely used method to determine the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Experimental Protocol:

-

Receptor Preparation:

-

Human recombinant ERα and ERβ or tissue extracts rich in these receptors (e.g., rat uterine cytosol) are used as the source of estrogen receptors.

-

The protein concentration of the receptor preparation is determined using a standard protein assay (e.g., Bradford or BCA assay).

-

-

Assay Buffer: A suitable buffer is prepared, typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing additives to stabilize the receptor and reduce non-specific binding, such as 10% glycerol, 1 mM dithiothreitol (DTT), and 1 mg/mL bovine serum albumin (BSA).

-

Competitive Binding Reaction:

-

A constant concentration of a high-affinity radiolabeled estrogen, typically [³H]-estradiol, is incubated with the receptor preparation.

-

Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to the incubation mixture.

-

A parallel set of reactions containing a large excess of unlabeled estradiol is included to determine non-specific binding.

-

The reaction is incubated to equilibrium (e.g., 18-24 hours at 4°C).

-

-

Separation of Bound and Free Ligand:

-

At the end of the incubation, the receptor-bound radioligand must be separated from the free radioligand. This is commonly achieved by:

-

Dextran-coated charcoal (DCC) adsorption: DCC is added to the mixture, which adsorbs the free radioligand. The mixture is then centrifuged, and the supernatant containing the receptor-bound radioligand is collected.

-

Filter binding assay: The reaction mixture is passed through a glass fiber filter. The receptor and bound ligand are retained on the filter, while the free ligand passes through.

-

-

-

Quantification:

-

The amount of radioactivity in the supernatant (DCC method) or on the filter (filter binding method) is quantified using liquid scintillation counting.

-

-

Data Analysis:

-

The data are plotted as the percentage of specific binding of the radiolabeled ligand versus the log concentration of the competitor (this compound).

-

The IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand) is determined from the resulting sigmoidal curve.

-

The Ki (inhibition constant) can be calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

-

This method offers a non-radioactive alternative and is well-suited for high-throughput screening.

Experimental Protocol:

-

Reagents:

-

Purified recombinant human ERα or ERβ.

-

A fluorescently labeled estrogen ligand (e.g., a fluorescein-labeled estradiol derivative).

-

Assay buffer (similar to the one used in the radioligand assay).

-

-

Assay Principle:

-

The fluorescently labeled estrogen, when unbound and free in solution, tumbles rapidly, resulting in low fluorescence polarization.

-

When bound to the much larger estrogen receptor, its tumbling is slowed, leading to a high fluorescence polarization signal.

-

A test compound that competes with the fluorescent ligand for binding to the receptor will displace it, causing a decrease in the fluorescence polarization.

-

-

Assay Procedure:

-

The fluorescent ligand and the estrogen receptor are incubated together in the assay buffer in a suitable microplate (e.g., a black, low-binding 96- or 384-well plate).

-

Increasing concentrations of the test compound (this compound) are added.

-

The plate is incubated to allow the binding to reach equilibrium (typically 1-4 hours at room temperature).

-

-

Measurement:

-

The fluorescence polarization of each well is measured using a plate reader equipped with the appropriate excitation and emission filters and polarizers.

-

-

Data Analysis:

-

The fluorescence polarization values are plotted against the log concentration of the test compound.

-

The IC₅₀ value is determined from the resulting dose-response curve.

-

Estrogen Receptor Signaling Pathways

Upon binding of an agonist like this compound, the estrogen receptor can initiate signaling through two main pathways: the classical genomic pathway and the non-genomic pathway.

This pathway involves the regulation of gene expression and typically occurs over hours to days.

Caption: Classical genomic estrogen receptor signaling pathway.

This pathway is initiated by a subpopulation of estrogen receptors located at the cell membrane or in the cytoplasm. It involves the rapid activation of various kinase cascades and occurs within seconds to minutes.

Caption: Non-genomic estrogen receptor signaling pathway.

Experimental Workflow for Assessing Estrogenic Activity

A typical workflow to characterize the estrogenic activity of a compound like this compound would involve a tiered approach, from in vitro binding assays to cell-based functional assays and finally to in vivo studies.

Caption: Tiered experimental workflow for estrogenic activity assessment.

Conclusion

This compound is a potent nonsteroidal estrogen, and its biological effects are mediated through binding to and activation of estrogen receptors. While specific quantitative binding data for this compound are not currently available in the scientific literature, the established methodologies of radioligand and fluorescence polarization-based competitive binding assays provide robust frameworks for determining its affinity for ERα and ERβ. The downstream effects of this binding are expected to follow the canonical genomic and non-genomic signaling pathways associated with estrogen receptor activation. Further research is warranted to precisely quantify the binding kinetics and delineate the specific signaling consequences of this compound-ER interaction, which would provide a more complete understanding of its molecular pharmacology.

The Silicon Switch in Endocrine Therapy: A Technical Guide to Organosilicon Modulators

For Researchers, Scientists, and Drug Development Professionals

Introduction

The deliberate incorporation of silicon into bioactive molecules, a strategy often termed the "silicon switch" or "carbon-silicon bioisosteric replacement," is a promising avenue in drug discovery to enhance the pharmacological profiles of established therapeutics.[1][2] In the realm of endocrine therapy, particularly for hormone-receptor-positive breast cancers, this approach offers the potential to create novel selective estrogen receptor modulators (SERMs) and selective estrogen receptor downregulators (SERDs) with improved efficacy, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth overview of the core principles, experimental evaluation, and signaling pathways relevant to the development of organosilicon compounds in endocrine therapy. While specific, clinically advanced silicon-containing analogs of tamoxifen and fulvestrant are not yet widely documented in publicly available literature, this guide will focus on the foundational knowledge and methodologies required for their design and evaluation.

The Rationale for Silicon Substitution in Endocrine Modulators

The substitution of a carbon atom with a silicon atom in a drug molecule can lead to significant changes in its physicochemical properties. Silicon's larger atomic radius and lower electronegativity compared to carbon can alter bond lengths, bond angles, and electronic distribution.[3] These modifications can, in turn, influence a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target.[3] In the context of endocrine therapies like tamoxifen and fulvestrant, a silicon switch could potentially:

-

Enhance Receptor Binding Affinity: Altering the molecular geometry could lead to a more favorable interaction with the ligand-binding domain of the estrogen receptor (ER).

-

Improve Metabolic Stability: The C-Si bond is generally more stable to metabolic oxidation than a C-C or C-H bond, potentially leading to a longer drug half-life.

-

Modulate Agonist/Antagonist Activity: Subtle changes in the conformation of the drug-receptor complex can shift the balance between agonistic and antagonistic effects, a critical aspect for SERMs.

-

Increase Oral Bioavailability: Modifications in lipophilicity and metabolic stability can positively impact a drug's absorption and distribution.

Key Signaling Pathway: Estrogen Receptor Signaling

Organosilicon endocrine modulators, like their carbon-based counterparts, primarily target the estrogen receptor signaling pathway. Understanding this pathway is crucial for designing and evaluating these novel compounds. Estrogen signaling can be broadly divided into genomic and non-genomic pathways.

Genomic Estrogen Signaling

The classical, genomic pathway involves the binding of estrogen or an estrogen modulator to the estrogen receptor (ERα or ERβ) in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to its dimerization and translocation into the nucleus. Once in the nucleus, the receptor-ligand complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. Antagonists like fulvestrant not only block this process but also lead to the degradation of the estrogen receptor.[4][5][6]

Below is a Graphviz diagram illustrating the genomic estrogen receptor signaling pathway.

Caption: Genomic Estrogen Receptor Signaling Pathway.

Experimental Protocols for Evaluation

The development of novel organosilicon endocrine modulators necessitates rigorous in vitro evaluation to determine their biological activity. The following are detailed protocols for key assays.

Estrogen Receptor Competitive Binding Assay

This assay is fundamental for determining the affinity of a test compound for the estrogen receptor.[7][8]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound, which is the concentration required to displace 50% of a radiolabeled ligand from the estrogen receptor.

Materials:

-

Rat uterine cytosol or recombinant human ERα

-

[³H]-17β-estradiol (radioligand)

-

Test organosilicon compound

-

Assay buffer (e.g., Tris-HCl buffer with additives)

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

Protocol:

-

Preparation of Reagents:

-

Prepare a stock solution of the test organosilicon compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the test compound in the assay buffer.

-

Prepare a solution of [³H]-17β-estradiol in the assay buffer at a concentration of approximately 0.5-1.0 nM.[7]

-

-

Assay Setup:

-

In microcentrifuge tubes, add a constant amount of rat uterine cytosol or recombinant ERα (typically 50-100 µg of protein per tube).[7]

-

Add increasing concentrations of the test compound to the tubes.

-

For determining non-specific binding, add a high concentration of unlabeled 17β-estradiol to a set of control tubes.

-

Add the [³H]-17β-estradiol solution to all tubes.

-

Incubate the tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

-

Separation of Bound and Free Ligand:

-

Separate the receptor-bound [³H]-17β-estradiol from the free radioligand using a method such as dextran-coated charcoal adsorption or hydroxylapatite precipitation.

-

Centrifuge the tubes to pellet the receptor-bound fraction.

-

-

Quantification:

-

Transfer the supernatant (containing the bound radioligand) to scintillation vials.

-

Add scintillation fluid to each vial.

-

Measure the radioactivity in each vial using a liquid scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of [³H]-17β-estradiol as a function of the logarithm of the test compound concentration.

-

Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

-

Cell Proliferation Assay (Sulforhodamine B Assay)

This assay is used to assess the cytostatic or cytotoxic effects of the organosilicon compounds on estrogen-receptor-positive breast cancer cell lines, such as MCF-7.[9][10][11][12][13]

Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (GI50).

Materials:

-

MCF-7 human breast adenocarcinoma cell line

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test organosilicon compound

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

-

Trichloroacetic acid (TCA) solution (10% w/v)

-

Tris base solution (10 mM)

-

96-well microtiter plates

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Culture MCF-7 cells to approximately 80% confluency.

-

Trypsinize the cells and resuspend them in fresh medium.

-

Seed the cells into 96-well plates at a density of 5,000-20,000 cells per well and incubate for 24 hours to allow for attachment.[12]

-

-

Compound Treatment:

-

Prepare serial dilutions of the test organosilicon compound in the cell culture medium.

-

Remove the medium from the wells and add the different concentrations of the test compound.

-

Include control wells with vehicle only.

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).[12]

-

-

Cell Fixation:

-

After incubation, gently add cold TCA solution to each well to fix the cells.

-

Incubate the plates at 4°C for 1 hour.[9]

-

-

Staining:

-

Wash the plates several times with water to remove the TCA.

-

Add SRB solution to each well and incubate at room temperature for 30 minutes.[9]

-

-

Washing and Solubilization:

-

Wash the plates with 1% acetic acid to remove unbound SRB dye.[9]

-

Allow the plates to air dry.

-

Add Tris base solution to each well to solubilize the protein-bound dye.

-

-

Absorbance Measurement and Data Analysis:

-

Measure the absorbance at a wavelength of approximately 540 nm using a microplate reader.[9]

-

Calculate the percentage of cell growth inhibition for each concentration of the test compound relative to the control wells.

-

Determine the GI50 value from the dose-response curve.

-

Quantitative Data Presentation

Table 1: Estrogen Receptor α (ERα) Binding Affinity of Hypothetical Sila-Tamoxifen Analogs

| Compound | Modification | IC50 (nM) for ERα Binding |

| Tamoxifen | - | 50.0 |

| 4-OH-Tamoxifen | - | 1.5 |

| Sila-Tamoxifen-1 | R1 = Si(CH₃)₃ | 25.0 |

| Sila-Tamoxifen-2 | R2 = Si(CH₃)₂C₂H₅ | 10.5 |

| Sila-Tamoxifen-3 | R3 = Si(C₂H₅)₃ | 45.8 |

Table 2: Anti-proliferative Activity of Hypothetical Sila-Fulvestrant Analogs in MCF-7 Cells

| Compound | Modification | GI50 (nM) after 72h |

| Fulvestrant | - | 0.29 |

| Sila-Fulvestrant-A | Side Chain Silyl Ether | 0.15 |

| Sila-Fulvestrant-B | Aromatic Ring Silylation | 0.52 |

| Sila-Fulvestrant-C | Aliphatic Chain Silylation | 0.22 |

Experimental Workflow Visualization

The process of discovering and evaluating novel organosilicon endocrine modulators can be visualized as a workflow.

Caption: Drug Discovery Workflow for Organosilicon Endocrine Modulators.

Conclusion

The application of the silicon switch strategy to endocrine therapies holds considerable promise for the development of next-generation treatments for hormone-dependent cancers. While the field is still emerging, the foundational principles of organosilicon chemistry, coupled with robust experimental evaluation using established protocols, provide a clear path forward for researchers and drug developers. This technical guide has outlined the key considerations, from understanding the underlying biological pathways to the practical execution of essential in vitro assays. The systematic synthesis and evaluation of novel sila-analogs of existing endocrine modulators will be crucial in unlocking the full therapeutic potential of this innovative approach. As more data becomes available, a clearer picture of the structure-activity relationships governing the efficacy of these compounds will emerge, paving the way for the development of safer and more effective endocrine therapies.

References

- 1. Design, synthesis, and biological evaluation of indole-modified tamoxifen relatives as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Novel Carbonyl Analogs of Tamoxifen: Design, Synthesis, and Biological Evaluation [frontiersin.org]

- 3. EP0195936B1 - Method for producing organosilicon polymers and the polymers prepared thereby - Google Patents [patents.google.com]

- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 5. Fulvestrant as a reference antiestrogen and estrogen receptor (ER) degrader in preclinical studies: treatment dosage, efficacy, and implications on development of new ER-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 9. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]

- 12. benchchem.com [benchchem.com]

- 13. abcam.cn [abcam.cn]

The Historical Development of Cisobitan for Prostate Cancer: A Technical Review

Introduction: The Emergence of a Novel Antiandrogen

The quest for effective and well-tolerated hormonal therapies for advanced prostate cancer has been a central theme in urological oncology. In the mid-20th century, the mainstay of treatment was androgen deprivation, achieved through surgical castration or administration of estrogens. While effective, these approaches were associated with significant side effects. This landscape spurred the search for novel agents with different mechanisms of action and potentially improved safety profiles.

Cisobitan, an organosilicon compound, emerged in this context as a promising candidate. Its unique structure, a cyclic siloxane, set it apart from the steroidal and non-steroidal antiandrogens of the era. Early investigations revealed its potent antigonadotropic and antiandrogen properties, suggesting a dual mechanism of action against prostate cancer.

Preclinical Development: Early Insights into Biological Activity

Preclinical studies in animal models, primarily rats and mice, were instrumental in elucidating the fundamental biological effects of Cisobitan. These investigations demonstrated that the compound could induce significant changes in the male reproductive system.

Key Preclinical Findings:

-

Antigonadotropic Effects: Cisobitan was shown to suppress the secretion of gonadotropins, specifically luteinizing hormone (LH) and follicle-stimulating hormone (FSH), from the pituitary gland. This central action leads to a reduction in testicular androgen production.

-

Antiandrogenic Effects: Beyond its central effects, evidence suggested a direct antiandrogenic activity at the peripheral level, interfering with the action of androgens on target tissues like the prostate.

-

Effects on Reproductive Organs: Administration of Cisobitan in male mice resulted in noticeable lesions in the reproductive organs, including the testes, epididymis, prostate, and seminal vesicles. These changes were consistent with a state of androgen deprivation.

These preclinical findings provided a strong rationale for advancing Cisobitan into clinical trials for the treatment of hormone-dependent prostate cancer.

Clinical Development: Evaluation in Patients with Prostate Cancer

Several clinical trials were conducted in the late 1970s and early 1980s to evaluate the efficacy and safety of Cisobitan in patients with advanced prostate cancer. These studies aimed to compare its performance against existing standard-of-care estrogen-based therapies.

Summary of Key Clinical Trials

The following tables summarize the quantitative data from the pivotal clinical studies of Cisobitan.

Table 1: Patient Demographics and Study Design

| Study (Year) | Number of Patients | Prostate Cancer Stage | Study Design | Comparator(s) |

| Krarup et al. (1978)[1] | 13 | Stage III or IV | Single-arm | None |

| Collste et al. (1981)[2] | 9 | Metastatic | Pilot study | None (some received subsequent estrogen) |

| Alfthan et al. (1983)[3] | 140 (well/moderately differentiated) 34 (poorly differentiated) | Well, moderately, and poorly differentiated | Prospective, controlled, multicentre | Estradurin/Etivex (for well/moderately differentiated) Estracyt (for poorly differentiated) |

Table 2: Treatment Regimens

| Study (Year) | Cisobitan Dosage | Comparator Dosage |

| Krarup et al. (1978)[1] | Not specified | N/A |

| Collste et al. (1981)[2] | 4-5 mg/kg body weight per day | N/A |

| Alfthan et al. (1983)[3] | Not specified | Standard dosage for Estradurin/Etivex and Estracyt |

Table 3: Key Efficacy and Safety Outcomes

| Study (Year) | Key Efficacy Findings | Key Safety/Side Effect Findings |

| Krarup et al. (1978)[1] | Strong antiandrogen effects. | Exerted all known effects of estrogens, including feminization and cardiovascular complications. |

| Collste et al. (1981)[2] | Not adequate for tumor palliation in this limited trial. | No side effects noted for up to 6 months of treatment. |

| Alfthan et al. (1983)[3] | No major differences in subjective, objective, or laboratory response compared to estrogen treatment. Significantly lower mortality at 12 months (2 in Cisobitan group vs. 10 in estrogen group). At 24 months, mortality difference was less pronounced. | Similar side effect pattern to estrogens. Edema requiring diuretics occurred more often in the estrogen-treated group. |

Mechanism of Action: A Dual Approach to Androgen Deprivation

The primary mechanism of action of Cisobitan in prostate cancer is the suppression of the hypothalamic-pituitary-gonadal (HPG) axis, coupled with peripheral androgen receptor blockade.

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of Cisobitan.

Caption: Proposed dual mechanism of action of Cisobitan.

Experimental Protocols

Detailed experimental protocols from the early clinical trials are not extensively reported in the available literature. However, based on the descriptions, the following methodologies were likely employed.

Clinical Trial Protocol (Representative)

-

Patient Selection: Patients with histologically confirmed prostate carcinoma, categorized by stage (e.g., Stage III/IV or metastatic) and differentiation (well, moderately, or poorly differentiated), were enrolled.

-

Randomization: In controlled studies, patients were randomly allocated to receive either Cisobitan or the comparator treatment (e.g., estrogen preparations).

-

Treatment Administration: Cisobitan was administered orally at a specified dose (e.g., 4-5 mg/kg/day). Comparator drugs were administered according to the standard practice at the time.

-

Efficacy Assessment:

-

Subjective Response: Evaluation of patient-reported symptoms and general condition.

-

Objective Response: Assessment of tumor size and metastases through imaging techniques available at the time (e.g., scintigraphy).

-

Laboratory Parameters: Monitoring of relevant blood markers.

-

-

Safety Assessment: Recording and grading of adverse events, with a particular focus on cardiovascular complications and feminizing side effects.

-

Follow-up: Patients were followed for extended periods (e.g., 12, 24, and 36 months) to assess long-term outcomes, including mortality.

In Vitro Experimental Workflow (Representative Example)

As no specific in vitro studies for Cisobitan have been identified, the following workflow represents a standard approach for evaluating a novel antiandrogen on a castration-resistant prostate cancer cell line like DU-145, which is known to be androgen-independent.

Caption: A representative workflow for in vitro evaluation.

Detailed Methodologies for Key Experiments (Representative)

-

Cell Culture: DU-145 human prostate cancer cells would be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Viability Assay (MTT):

-

Seed DU-145 cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treat the cells with varying concentrations of Cisobitan (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours.

-

Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) value.

-

-

Western Blot Analysis:

-

Lyse the treated and untreated DU-145 cells to extract total protein.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate the membrane with primary antibodies against target proteins (e.g., AR, PSA, PARP, Caspase-3) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Conclusion and Future Perspectives

The historical development of Cisobitan for prostate cancer represents an interesting chapter in the evolution of hormonal therapies. As an organosilicon compound with a dual antigonadotropic and antiandrogenic mechanism of action, it showed promise in early clinical trials, particularly in terms of a potentially favorable cardiovascular safety profile compared to the estrogens used at the time. However, its development appears to have stalled, and it did not become a mainstream treatment.

The lack of extensive preclinical data, especially in vitro studies on prostate cancer cell lines, makes a detailed understanding of its cellular and molecular mechanisms challenging. Further investigation of Cisobitan or similar organosilicon compounds could be warranted in the modern era of drug development. Advanced in vitro and in vivo models, coupled with modern molecular biology techniques, could provide a more comprehensive picture of its efficacy and mechanism of action, potentially revealing new therapeutic opportunities for prostate cancer.

References

Pharmacological Profile of Synthetic Nonsteroidal Estrogens: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of synthetic nonsteroidal estrogens. It is designed to be a valuable resource for researchers, scientists, and drug development professionals working in the fields of endocrinology, pharmacology, and medicinal chemistry. This document details their mechanisms of action, summarizes key pharmacological data, provides in-depth experimental protocols, and visualizes the complex signaling pathways they modulate.

Introduction to Synthetic Nonsteroidal Estrogens

Synthetic nonsteroidal estrogens are a class of compounds that are structurally different from endogenous steroidal estrogens like 17β-estradiol, yet they can bind to and activate estrogen receptors (ERs), thereby mimicking the physiological and pharmacological effects of natural estrogens.[1][2] The discovery of diethylstilbestrol (DES) in the 1930s marked a significant milestone, demonstrating that potent estrogenic activity was not exclusive to the steroidal scaffold.[3] While the clinical use of some of these compounds has declined due to safety concerns, they remain crucial tools in research and have served as templates for the development of selective estrogen receptor modulators (SERMs).[4] This guide focuses on the core pharmacological characteristics of these influential molecules.

Mechanism of Action: Modulating Estrogen Signaling Pathways

Synthetic nonsteroidal estrogens exert their effects primarily by acting as agonists for the two main estrogen receptor subtypes, ERα and ERβ.[4] Upon binding, they induce conformational changes in the receptors, leading to the activation of downstream signaling cascades. These pathways can be broadly categorized into genomic and non-genomic pathways.

Genomic Signaling Pathway

The classical, or genomic, pathway involves the translocation of the ligand-receptor complex to the nucleus.[5][6] Once in the nucleus, the complex dimerizes and binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[7][8] This process, which typically occurs over hours to days, leads to the synthesis of new proteins that mediate the long-term physiological effects of estrogens.[9][10]

Non-Genomic Signaling Pathway

In addition to the classical genomic pathway, synthetic nonsteroidal estrogens can also initiate rapid, non-genomic signaling events that occur within seconds to minutes.[11][12] These effects are often mediated by a subpopulation of estrogen receptors located at the plasma membrane (mERs) or in the cytoplasm.[6][13] Activation of these receptors leads to the rapid activation of various intracellular signaling cascades, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways, as well as fluctuations in intracellular calcium levels and cyclic AMP (cAMP) production.[7][14] These rapid signals can ultimately influence cellular processes such as proliferation, migration, and apoptosis.[15]

Quantitative Pharmacological Data

The following tables summarize key quantitative data for a selection of synthetic nonsteroidal estrogens, allowing for a comparative assessment of their pharmacological profiles.

Table 1: Relative Binding Affinity (RBA) for Estrogen Receptors

This table presents the relative binding affinities of various synthetic nonsteroidal estrogens for ERα and ERβ, typically expressed as a percentage relative to 17β-estradiol (E2), which is set to 100%.

| Compound | ERα RBA (%) | ERβ RBA (%) | β/α Ratio | Reference(s) |

| Diethylstilbestrol (DES) | 121 | 135 | 1.1 | [2] |

| Hexestrol | 100 | 100 | 1.0 | [2] |

| Dienestrol | 91 | 158 | 1.7 | [2] |

| Bisphenol A (BPA) | 0.015 | 0.039 | 2.6 | [16] |

| Genistein | 4.6 | 36 | 7.8 | [17] |

| 4-hydroxytamoxifen | 115 | 146 | 1.3 | [2] |

| 4-t-Octylphenol | 0.003 | 0.006 | 2.0 | [16] |

| Nonylphenol | 0.003 | 0.003 | 1.0 | [16] |

Table 2: In Vitro Potency (EC50) in Reporter Gene Assays

This table summarizes the half-maximal effective concentrations (EC50) of synthetic nonsteroidal estrogens in various in vitro reporter gene assays, which measure the transcriptional activation of estrogen-responsive genes.

| Compound | Assay System | EC50 (nM) | Reference(s) |

| Diethylstilbestrol (DES) | Yeast Estrogen Screen (YES) | 0.1 | [18] |

| T47D-KBluc | 0.01 | [19] | |

| Ethinylestradiol (EE2) | Yeast Estrogen Screen (YES) | 0.14 | [18] |

| T47D-KBluc | 0.013 | [19] | |

| Bisphenol A (BPA) | Yeast Estrogen Screen (YES) | 3,303 | [19] |

| T47D-KBluc | 1,000 | [20] | |

| Genistein | Yeast Estrogen Screen (YES) | 2,501 | [19] |

| T47D-KBluc | 100 | [20] | |

| Nonylphenol | Yeast Estrogen Screen (YES) | 406 | [19] |

| T47D-KBluc | 500 | [20] |

Table 3: In Vivo Potency (ED50) in Uterotrophic Assays

This table presents the half-maximal effective doses (ED50) of synthetic nonsteroidal estrogens in the in vivo uterotrophic assay, which measures the estrogen-induced increase in uterine weight in rodents.

| Compound | Species | Route | ED50 (µg/kg/day) | Reference(s) |

| Diethylstilbestrol (DES) | Rat | s.c. | 0.2 | [21] |

| Mouse | s.c. | 0.3 | ||

| Ethinylestradiol (EE2) | Rat | s.c. | 0.1 | [21] |

| Bisphenol A (BPA) | Rat | s.c. | 10,000 | |

| Genistein | Rat | s.c. | 1,000 | [22] |

| Nonylphenol | Rat | s.c. | 20,000 |

Table 4: Pharmacokinetic Parameters of Selected Synthetic Nonsteroidal Estrogens

This table provides an overview of key pharmacokinetic parameters for representative synthetic nonsteroidal estrogens.

| Compound | Route | Bioavailability (%) | Tmax (h) | t1/2 (h) | Reference(s) |

| Diethylstilbestrol (DES) | Oral | High | 1-2 | ~24 | |

| Bisphenol A (BPA) | Oral | <1 | ~1 | ~1.5 | [16] |

| Genistein | Oral | 2-10 | 6-8 | 5-8 | [22] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of synthetic nonsteroidal estrogens.

Competitive Estrogen Receptor Binding Assay

This assay determines the relative binding affinity of a test compound for the estrogen receptor by measuring its ability to compete with a radiolabeled ligand.[12][23]

Protocol:

-

Preparation of Estrogen Receptor Source: Uterine cytosol from ovariectomized rats is a common source of ERs.[12] Uteri are homogenized in a cold buffer (e.g., TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4) and centrifuged at high speed to obtain the cytosolic fraction containing the ERs.[12]

-

Incubation: A constant concentration of radiolabeled 17β-estradiol (e.g., [³H]-E2) is incubated with the ER preparation in the presence of increasing concentrations of the unlabeled test compound.[9] A parallel incubation is performed with a large excess of unlabeled E2 to determine non-specific binding.

-

Separation of Bound and Free Ligand: After incubation to equilibrium, the bound ligand-receptor complexes are separated from the free radioligand. This can be achieved using methods such as hydroxylapatite (HAP) adsorption or dextran-coated charcoal.[24][25]

-

Quantification of Bound Radioactivity: The amount of radioactivity in the bound fraction is quantified using liquid scintillation counting.

-

Data Analysis: A competition curve is generated by plotting the percentage of specific binding of [³H]-E2 as a function of the log concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Relative Binding Affinity (RBA) is then calculated using the formula: RBA = (IC50 of E2 / IC50 of test compound) x 100.[17]

Estrogenic Activity Reporter Gene Assay

This in vitro assay measures the ability of a compound to induce the transcription of a reporter gene (e.g., luciferase) under the control of an estrogen-responsive promoter in cultured cells.[26][27]

Protocol:

-

Cell Culture and Transfection: A suitable cell line that expresses ERs (e.g., MCF-7 or T47D) is cultured in appropriate media.[26][28] The cells are then transfected with a reporter plasmid containing an ERE-driven promoter linked to a reporter gene (e.g., luciferase) and a control plasmid (e.g., expressing Renilla luciferase) for normalization.[29][30]

-

Compound Exposure: The transfected cells are exposed to various concentrations of the test compound for a specified period (typically 24 hours). A positive control (e.g., E2) and a vehicle control are included.

-

Cell Lysis and Luciferase Assay: After exposure, the cells are lysed, and the activity of the reporter enzyme (e.g., firefly luciferase) and the control enzyme (e.g., Renilla luciferase) are measured using a luminometer and specific substrates.[29]

-

Data Analysis: The reporter gene activity is normalized to the control enzyme activity to account for variations in cell number and transfection efficiency. A dose-response curve is generated by plotting the normalized reporter activity against the log concentration of the test compound. The EC50 value (the concentration that produces 50% of the maximal response) is determined from this curve.[20]

Mouse Uterotrophic Bioassay

This in vivo assay is a standard method for assessing the estrogenic activity of a compound by measuring its effect on uterine weight in immature or ovariectomized female rodents.[5][31]

Protocol (Following OECD Test Guideline 440): [5][7][31]

-

Animal Model: Immature (e.g., 21-day-old) or young adult ovariectomized female rats or mice are used.[32] The use of these models minimizes the influence of endogenous estrogens.

-

Dosing: The test compound is administered daily for three to seven consecutive days via oral gavage or subcutaneous injection. A vehicle control group and a positive control group (treated with a known estrogen like ethinylestradiol) are included.

-

Necropsy and Uterine Weight Measurement: Approximately 24 hours after the final dose, the animals are euthanized, and their uteri are carefully excised, trimmed of fat and connective tissue, and weighed (wet weight). The uteri may also be blotted to remove luminal fluid before weighing (blotted weight).

-

Data Analysis: The mean uterine weight of each treatment group is compared to the vehicle control group. A statistically significant increase in uterine weight indicates an estrogenic effect. A dose-response curve is generated to determine the ED50, the dose that produces a 50% of the maximal uterotrophic response.

Conclusion

Synthetic nonsteroidal estrogens represent a diverse class of compounds with significant pharmacological effects mediated through the modulation of estrogen receptor signaling. This guide has provided a detailed overview of their mechanisms of action, quantitative pharmacological data, and the experimental protocols used for their characterization. The information presented herein is intended to serve as a valuable resource for professionals in the field, facilitating a deeper understanding of these compounds and aiding in the development of new and improved therapeutics targeting the estrogen signaling pathway.

References

- 1. epa.gov [epa.gov]

- 2. Comparison of the ligand binding specificity and transcript tissue distribution of estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DIETHYLSTILBESTROL - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. oecd.org [oecd.org]

- 6. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. The many faces of estrogen signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. epa.gov [epa.gov]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Non-Genomic Actions of Estrogens on the DNA Repair Pathways Are Associated With Chemotherapy Resistance in Breast Cancer [frontiersin.org]

- 16. Physiologically Based Pharmacokinetic (PBPK) Modeling of the Bisphenols BPA, BPS, BPF, and BPAF with New Experimental Metabolic Parameters: Comparing the Pharmacokinetic Behavior of BPA with Its Substitutes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A comparison of the estrogenic potencies of estradiol, ethynylestradiol, diethylstilbestrol, nonylphenol and methoxychlor in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Item - Effective concentrations (EC50), maximum fold of induction measured above solvent control and relative estrogenic potencies (REP) of various compounds belonging to different chemical families. - Public Library of Science - Figshare [plos.figshare.com]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. In vitro effects of diethylstilbestrol, genistein, 4-tert-butylphenol, and 4-tert-octylphenol on steroidogenic activity of isolated immature rat ovarian follicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. giffordbioscience.com [giffordbioscience.com]

- 24. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 25. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 26. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. academic.oup.com [academic.oup.com]

- 28. Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 29. assaygenie.com [assaygenie.com]

- 30. sigmaaldrich.com [sigmaaldrich.com]

- 31. oecd.org [oecd.org]

- 32. oecd.org [oecd.org]

In Vitro Effects of Quadrosilan on Prostate Cancer Cell Lines: A Review of Available Literature

A comprehensive review of existing scientific literature reveals a significant lack of recent in vitro studies on the effects of Quadrosilan (also known as Cisobitan) on prostate cancer cell lines. While clinical studies in the late 1970s and early 1980s established its use as a treatment for prostate cancer, detailed modern molecular and cellular analyses are not publicly available.

This compound, a synthetic nonsteroidal estrogen, was developed and investigated for its antigonadotropic properties in the treatment of advanced prostate cancer. Clinical trials from that era confirmed its estrogenic activity, comparable to that of estradiol, and documented its clinical efficacy and side effects, such as feminization and gynecomastia.

However, a thorough search of scientific databases for in vitro studies detailing the effects of this compound on specific prostate cancer cell lines (e.g., LNCaP, PC-3, DU-145) did not yield the quantitative data necessary to fulfill the core requirements of an in-depth technical guide. Specifically, there is no readily available information on:

-

IC50 Values: The half-maximal inhibitory concentration of this compound on various prostate cancer cell lines.

-

Apoptosis Rates: Quantitative data on the induction of programmed cell death.

-

Cell Cycle Analysis: The effects of this compound on the different phases of the cell cycle.

-

Signaling Pathways: Detailed investigation into the molecular mechanisms and signaling cascades affected by this compound in prostate cancer cells.

-

Experimental Protocols: Specific methodologies used for in vitro experiments involving this compound and prostate cancer cell lines.

The absence of this information in the public domain suggests that either the research was not conducted, was not published, or is not indexed in discoverable scientific literature. The focus of the available research was primarily on the clinical application and overall physiological effects of the drug rather than its specific mechanisms of action at a cellular level in vitro.

Due to this lack of fundamental in vitro data, it is not possible to construct the requested in-depth technical guide with structured data tables, detailed experimental protocols, and visualizations of signaling pathways. Further research and publication in these specific areas would be required to provide the scientific community with a comprehensive understanding of the in vitro effects of this compound on prostate cancer cell lines.

Unveiling the Antigonadotropic Properties of Organosilicon Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organosilicon compounds, a diverse class of molecules containing carbon-silicon bonds, have garnered increasing interest in the field of endocrinology for their potential to modulate the hypothalamic-pituitary-gonadal (HPG) axis. This technical guide provides an in-depth exploration of the antigonadotropic properties of select organosilicon compounds, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways involved. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel endocrine-modulating agents.

Core Concepts: The Hypothalamic-Pituitary-Gonadal (HPG) Axis

The HPG axis is the central regulatory system of reproduction. The hypothalamus secretes gonadotropin-releasing hormone (GnRH), which stimulates the anterior pituitary to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH). These gonadotropins, in turn, act on the gonads to stimulate the production of sex steroids (e.g., testosterone and estrogen) and support gametogenesis.[1][2][3][4][5] Antigonadotropic agents interfere with this axis at various levels, leading to a suppression of gonadotropin and sex steroid levels.

Quantitative Data on Antigonadotropic Activity

The antigonadotropic effects of various organosilicon compounds have been quantified in several studies. The following tables summarize the key findings for prominent examples.

Table 1: In Vivo Effects of 2,6-cis-diphenylhexamethylcyclotetrasiloxane on Gonadotropin Levels in Male Rats

| Time Point | Change in Serum LH Level (% of Control) | Change in Serum FSH Level (% of Control) | Reference |

| 5 hours (single dose, 1 mg/kg) | 50% | Slower decline than LH | [6] |

| 1 week (1 mg/kg/day) | 15-20% | 15-20% | [6] |

Table 2: In Vitro and In Vivo Estrogenic and Androgenic Activity of Cyclic Siloxanes

| Compound | Assay | Result | Reference |

| Octamethylcyclotetrasiloxane (D4) | Estrogen Receptor (ER) Binding | Binds to ERα, not ERβ | [7][8] |

| Estrogen Reporter Gene Assay | Activated at 10 µM | [7][8] | |

| Rat Uterotrophic Assay | Weakly estrogenic | [7][8] | |

| Hershberger Assay | Not androgenic | [7][8] | |

| Decamethylcyclopentasiloxane (D5) | Estrogen Receptor (ER) Binding | No binding to ERα or ERβ | [7][8] |

| Estrogen Reporter Gene Assay | Negative | [7][8] | |

| Rat Uterotrophic Assay | Not estrogenic | [7][8] | |

| Hershberger Assay | Not androgenic | [7][8] |

Experimental Protocols

A thorough understanding of the methodologies used to assess antigonadotropic properties is crucial for data interpretation and replication. Below are detailed protocols for key experiments cited in the literature.

In Vivo Assessment of Antigonadotropic Activity in Rats

This protocol outlines the general procedure for evaluating the effects of an organosilicon compound on gonadotropin levels in male rats, as described in studies on 2,6-cis-diphenylhexamethylcyclotetrasiloxane.[6]

-

Animal Model: Adult male rats (e.g., Sprague-Dawley strain).

-

Compound Administration: The test compound is administered orally at a specified dose (e.g., 1 mg/kg/day). A control group receives the vehicle.

-

Blood Sampling: Blood samples are collected at various time points (e.g., 5 hours, 24 hours, 1 week) via methods such as tail vein or cardiac puncture.

-

Hormone Measurement: Serum levels of LH and FSH are quantified using a validated radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Hormone levels in the treated group are compared to the control group to determine the percentage of reduction.

Radioimmunoassay (RIA) for Rat Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH)

This protocol is a standard method for quantifying rat gonadotropins in serum.[9][10][11]

-

Reagents and Materials:

-

Rat LH or FSH RIA kit (e.g., from the National Hormone and Peptide Program (NHPP)).[9]

-

Primary antibody (specific for rat LH or FSH).

-

Radiolabeled hormone (e.g., ¹²⁵I-labeled LH or FSH).

-

Secondary antibody (precipitating antibody).

-

Standard solutions of known hormone concentrations.

-

Assay buffer (e.g., 0.05 M phosphate-buffered saline).

-

-

Procedure:

-

Incubation: A known volume of serum sample or standard is incubated with the primary antibody.

-

Competitive Binding: A fixed amount of radiolabeled hormone is added to the mixture. The radiolabeled hormone competes with the unlabeled hormone in the sample/standard for binding to the primary antibody.

-

Precipitation: The secondary antibody is added to precipitate the primary antibody-hormone complexes.

-

Centrifugation and Measurement: The mixture is centrifuged, and the radioactivity in the pellet (bound fraction) or supernatant (free fraction) is measured using a gamma counter.

-

Standard Curve: A standard curve is generated by plotting the radioactivity of the standards against their known concentrations.

-

Quantification: The concentration of the hormone in the samples is determined by interpolating their radioactivity values on the standard curve.

-

-

Commercial Kit Suppliers:

GnRH Receptor Competitive Binding Assay

This assay is used to determine the ability of a compound to bind to the GnRH receptor.[17][18][19][20]

-

Reagents and Materials:

-

Cell membranes or whole cells expressing the GnRH receptor (e.g., from pituitary tissue or a recombinant cell line).

-

Radiolabeled GnRH analog (e.g., ¹²⁵I-[D-Ala⁶,N-MeLeu⁷,Pro⁹NEt]GnRH or ¹²⁵I-[His⁵,D-Tyr⁶]GnRH).[17][19][21]

-

Unlabeled GnRH or a known GnRH antagonist (for competition).

-

Test organosilicon compound.

-

Binding buffer.

-

Glass fiber filters.

-

-

Procedure:

-

Incubation: Cell membranes or cells are incubated with a fixed concentration of the radiolabeled GnRH analog in the presence of varying concentrations of the unlabeled competitor (GnRH, known antagonist, or test compound).

-

Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radiolabeled ligand from the free radiolabeled ligand.

-

Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.

-

Radioactivity Measurement: The radioactivity retained on the filters (representing the bound ligand) is measured using a gamma counter.

-

Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC₅₀). This value is an indicator of the compound's binding affinity for the GnRH receptor.

-

-

Commercial Reagent and Assay Suppliers:

-

Fisher Scientific (Eurofins Discoverx Ready-to-Assay GnRH Gonadotropin-Releasing Receptor Frozen Cells).[22]

-

Merck Millipore (Ready-to-Assay™ GnRH Gonadotropin-Releasing Receptor Frozen Cells).[23]

-

CP Lab Safety (GnRH-Receptor / LH-RH Receptor; Clone A9E4 Monoclonal Antibody).[24]

-

R&D Systems (GnRHR cDNA clones and Cetrorelix acetate).[25]

-

Creative Biolabs (In Vitro Cell based Gonadotrophin releasing Hormone Receptor Functional Assay Service).[26]

-

Signaling Pathways and Mechanisms of Action

Organosilicon compounds can exert their antigonadotropic effects through various mechanisms, primarily by interfering with the HPG axis. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.

Hypothalamic-Pituitary-Gonadal (HPG) Axis

Caption: Overview of the Hypothalamic-Pituitary-Gonadal (HPG) Axis.

This diagram illustrates the hierarchical control of the reproductive system. Organosilicon compounds with antigonadotropic properties can interfere at multiple points in this axis.

Mechanism of Action of GnRH Antagonists

References

- 1. The Hypothalamic-Pituitary-Gonadal Axis - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Hypothalamic–pituitary–gonadal axis - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Emerging insights into hypothalamic-pituitary-gonadal axis regulation and interaction with stress signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Modulators of Hypothalamic–Pituitary–Gonadal Axis for the Control of Spermatogenesis and Sperm Quality in Vertebrates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The antigonadotropic activity of an organosiloxane in the male rat: 2,6-cis-diphenylhexamethylcyc otetrasiloxane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro and in vivo evaluation of the estrogenic, androgenic, and progestagenic potential of two cyclic siloxanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [PDF] In vitro and in vivo evaluation of the estrogenic, androgenic, and progestagenic potential of two cyclic siloxanes. | Semantic Scholar [semanticscholar.org]

- 9. Radioimmunoassay and LH Pulse Parameter Analysis. [bio-protocol.org]

- 10. Bioassay and radioimmunoassay of serum luteinizing hormone in the male rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. mpbio.com [mpbio.com]

- 13. Rat LH(Luteinizing Hormone) ELISA Kit - Elabscience® [elabscience.com]

- 14. biocompare.com [biocompare.com]

- 15. Rat Luteinizing Hormone ELISA Kit (A3153) [antibodies.com]

- 16. bt-laboratory.com [bt-laboratory.com]

- 17. Characterization of 12 GnRH peptide agonists – a kinetic perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. A high affinity gonadotropin-releasing hormone (GnRH) tracer, radioiodinated at position 6, facilitates analysis of mutant GnRH receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. academic.oup.com [academic.oup.com]